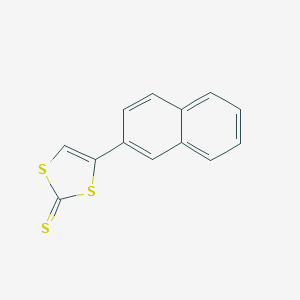

4-(2-Naphthyl)-1,3-dithiol-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Naphthyl)-1,3-dithiol-2-thione is an organic compound characterized by the presence of a naphthyl group attached to a 1,3-dithiol-2-thione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione typically involves the reaction of 2-naphthol with carbon disulfide and a suitable base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Naphthyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Nitrated or halogenated derivatives of the naphthyl group.

Wissenschaftliche Forschungsanwendungen

4-(2-Naphthyl)-1,3-dithiol-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Naphthyl)-1,3-dithiol-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Dithiol-2-thione: A related compound with similar chemical properties but lacking the naphthyl group.

Uniqueness: this compound is unique due to the presence of both the naphthyl and dithiol-thione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

4-(2-Naphthyl)-1,3-dithiol-2-thione is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a dithiol-thione moiety, which is significant for its chemical reactivity and biological properties. The presence of the naphthyl group enhances its interaction with biological targets, making it a valuable candidate for drug development.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also shown promise in cancer therapy. In vitro studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, it may interact with DNA synthesis processes or disrupt mitochondrial function, leading to increased cell death in neoplastic cells .

Target Interaction

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes like ribonucleoside diphosphate reductase and other critical proteins involved in metabolic pathways .

- DNA Interaction : Its structural features allow it to bind to DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .

Biochemical Pathways Affected

The compound's action on various biochemical pathways suggests potential therapeutic applications:

- Glycolysis Pathway : By influencing glucose metabolism, it may alter energy production in cancer cells, leading to reduced viability .

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, suggesting a dual mechanism of action involving both metabolic disruption and programmed cell death .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, highlighting its potential for treating resistant infections .

- Anticancer Research : In vivo experiments on mouse models bearing tumors showed that administration of this compound resulted in reduced tumor growth rates compared to controls. The study measured tumor size and survival rates, providing evidence for its anticancer potential .

Data Summary

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further investigation through clinical trials could establish its efficacy and safety profile as a therapeutic agent.

- Structural Modifications : Synthesizing analogs with enhanced potency or reduced side effects may improve therapeutic outcomes.

- Combination Therapies : Exploring its use in combination with existing antibiotics or chemotherapeutics could enhance treatment efficacy against resistant pathogens or aggressive cancers.

Eigenschaften

IUPAC Name |

4-naphthalen-2-yl-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIXPUBYMFMJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649855 |

Source

|

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127198-67-8 |

Source

|

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.